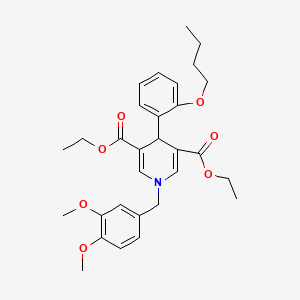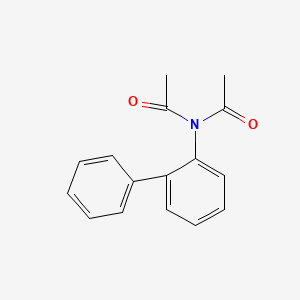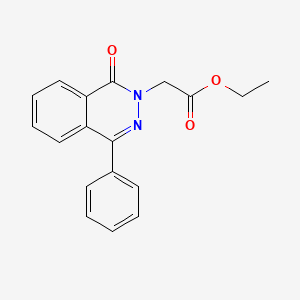![molecular formula C20H17N5O3 B5543893 N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)
N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide often involves multi-step reactions that include the formation of pyridine, pyridazine, and phthalazine derivatives. For instance, ethyl 2-arylhydrazono-3-butyrates have been reacted with 2-cyano-N-(4-methylphenyl) acetamide to yield pyridinedione and pyridazine derivatives, which can be further transformed into various phthalazine derivatives. These processes are confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Molecular Structure Analysis
Molecular structure analysis involves the detailed examination of the compound's molecular geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in determining the arrangement of atoms within the molecule and understanding its three-dimensional conformation. These analyses provide insight into the compound's potential reactivity and interactions with biological targets.
Chemical Reactions and Properties
N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide can undergo various chemical reactions, including oxidation and cyclocondensation. For example, certain derivatives have shown to be synthesized through the cyclocondensation of N′-substituted benzylidene-2-(3′-substituted phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid, indicating the compound's versatile reactivity (A. Saxena et al., 2011).
Scientific Research Applications
Chemical Oxidation and Derivatives
Research on related chemical structures to N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide highlights the potential for chemical oxidation processes to produce various derivatives. For instance, studies on N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide showed that chemical oxidation could lead to phthalimide and lactame derivatives without hydroxylation of the isoxazole moiety, suggesting similar processes might be applicable or investigated with N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide for creating novel compounds with potentially unique properties (Adolphe-Pierre et al., 1998).
Antimicrobial Applications
The synthesis of isoxazoline substituted phthalazine derivatives demonstrates antimicrobial potential, offering a foundation for exploring similar antimicrobial studies with N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide. This work underlines the creation of compounds with significant antimicrobial activities against various bacterial and fungal strains, suggesting that derivatives of N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide might also possess such valuable biological properties (Sridhara et al., 2011).
Synthesis of Diverse Derivatives
The ability to synthesize diverse derivatives from related compounds offers significant promise for the development of new materials and drugs. For example, the synthesis of pyridine, pyridazine, and phthalazine derivatives from ethyl 2-arylhydrazono-3-butyrates showcases the chemical versatility and potential for creating a wide range of compounds from a single precursor. This versatility is crucial for developing novel pharmaceuticals and materials with specific properties, hinting at the broad research applications of N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide (Rady & Barsy, 2006).
properties
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-24(12-16-10-18(23-28-16)14-6-8-21-9-7-14)19(26)13-25-20(27)17-5-3-2-4-15(17)11-22-25/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGJBMBEGYKKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=NC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)

![methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5543859.png)
![4-chloro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B5543864.png)
![4-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543867.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)
![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)